

An In-depth Technical Guide to the Molecular Structure of 1,6-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,6-Heptanediol	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **1,6-Heptanediol** (CAS No. 13175-27-4).[1][2][3][4] [5][6] This alpha,omega-alkanediol is a valuable bifunctional molecule with potential applications in polymer chemistry and as a specialty chemical intermediate. While direct applications in drug development are not widely documented, its properties as a long-chain diol suggest potential utility in formulation science as an excipient or as a component in drug delivery systems.[7] This document details its physicochemical properties, provides predicted spectroscopic data with interpretations, and outlines a common laboratory-scale synthesis protocol.

Molecular Structure and Chemical Identity

1,6-Heptanediol is a linear, seven-carbon diol with hydroxyl groups located at the terminal positions. Its structure imparts both hydrophilic (from the -OH groups) and lipophilic (from the heptane backbone) characteristics.

Table 1: Chemical Identity of 1,6-Heptanediol



Identifier	Value
Chemical Name	Heptane-1,6-diol
CAS Number	13175-27-4
Molecular Formula	C7H16O2[2][3][4][5]
Molecular Weight	132.20 g/mol [2][4]
Canonical SMILES	CC(CCCCO)O[2][6]
InChI	InChl=1S/C7H16O2/c1-7(9)5-3-2-4-6-8/h7- 9H,2-6H2,1H3[2][6]
InChlKey	UQGLNXPQGUMNRU-UHFFFAOYSA-N[2][6]
Synonyms	1,6-heptanodiol, (+/-)-Heptan-1,6-diol, 6-heptanediol[2]

Physicochemical Properties

The physical properties of **1,6-Heptanediol** are summarized in Table 2. These properties are essential for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Properties of 1,6-Heptanediol

Property	Value
Appearance	Colorless, viscous liquid
Boiling Point	233.16 °C (rough estimate)[3]
Melting Point	44.24 °C (estimate)[3]
Density	0.9620 g/cm ³ [3]
Flash Point	111.5 ± 13.0 °C[3]
Refractive Index	1.4530[4]
LogP	0.28[3]



Spectroscopic Data

While publicly accessible databases do not currently contain experimentally recorded spectra for **1,6-Heptanediol**, predicted data based on its structure and comparison with similar aliphatic diols provide valuable information for its characterization.[1]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **1,6-Heptanediol** is expected to show distinct signals for the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for **1,6-Heptanediol**

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity
H-1, H-7 (-CH ₂ OH)	~3.6-3.7	Triplet (t)
H-2, H-6 (-CH ₂ -)	~1.5	Multiplet (m)
H-3, H-5 (-CH ₂ -)	~1.3	Multiplet (m)
H-4 (-CH ₂ -)	~1.4	Multiplet (m)
-OH	Variable	Broad Singlet (br s)

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the seven unique carbon environments in the **1,6-Heptanediol** molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for **1,6-Heptanediol**

Carbon Assignment	Chemical Shift (δ, ppm)
C-1, C-7	~62.5
C-2, C-6	~32.5
C-3, C-5	~25.5
C-4	~29.0



Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum is characterized by absorption bands corresponding to the hydroxyl and aliphatic C-H and C-O bonds.

Table 5: Predicted FT-IR Absorption Bands for 1,6-Heptanediol

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
O-H Stretch (Hydrogen- bonded)	3600 - 3200	Strong, Broad
C-H Stretch (Aliphatic)	2950 - 2850	Strong, Sharp
C-O Stretch (Primary Alcohol)	~1050	Strong

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, **1,6-Heptanediol** is expected to show fragmentation patterns typical for aliphatic diols.

Table 6: Predicted Mass Spectrometry Fragments for 1,6-Heptanediol

m/z	lon
132	[M] ⁺ (Molecular Ion)
114	[M-H ₂ O] ⁺
99	[M-CH ₂ OH] ⁺
86	[M-2H₂O] ⁺

Synthesis of 1,6-Heptanediol

A common laboratory-scale synthesis of **1,6-Heptanediol** involves the reduction of a pimelic acid diester, such as dimethyl pimelate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] This method is known for its high yields, typically in the range of 85-90%.[1]



Experimental Protocol: Reduction of Dimethyl Pimelate

Disclaimer: This is a representative protocol and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

- Dimethyl pimelate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- 10% Sulfuric acid (H₂SO₄)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- · Reflux condenser
- · Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

• In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, a suspension of LiAlH4 in anhydrous THF is prepared.



- A solution of dimethyl pimelate in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled rate to maintain a gentle reflux.
- After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure complete reduction.
- The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water, followed by 15% sodium hydroxide solution, and then more water.
- The resulting granular precipitate is filtered off and washed with THF.
- The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude **1,6-Heptanediol**.
- The crude product can be further purified by vacuum distillation.



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Caption: Synthesis workflow for **1,6-Heptanediol** via reduction of dimethyl pimelate.

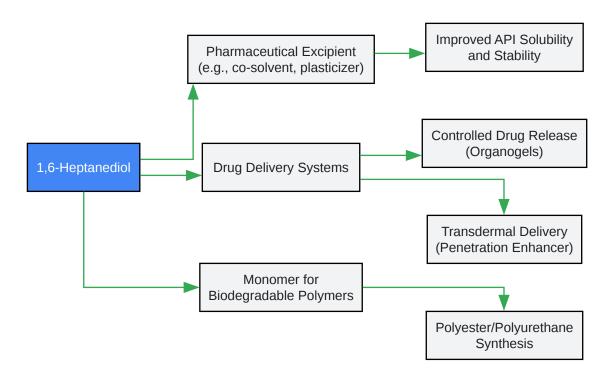
Applications in Drug Development

While specific applications of **1,6-Heptanediol** in drug development are not extensively documented, the properties of long-chain diols, in general, suggest several potential uses:

- Excipients: Long-chain diols can be used as co-solvents or plasticizers in pharmaceutical formulations. Their amphiphilic nature can aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs).[7]
- Drug Delivery Systems: These diols can act as organogelators, forming matrices for the
 controlled release of entrapped drug molecules.[7] They can also serve as penetration
 enhancers in topical and transdermal formulations by disrupting the lipid structure of the
 stratum corneum.[7]



 Monomers for Biodegradable Polymers: As bifunctional molecules, diols are key monomers in the synthesis of polyesters and polyurethanes. By selecting appropriate co-monomers, biodegradable polymers for drug delivery applications can be designed.



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Caption: Potential applications of **1,6-Heptanediol** in drug development.

Signaling Pathways

Currently, there is no scientific literature to suggest that **1,6-Heptanediol** is directly involved in any specific biological signaling pathways. Its primary relevance to the pharmaceutical sciences is likely through its physicochemical properties and its role as a building block for more complex molecules, rather than direct interaction with biological targets.

Safety and Handling

Detailed safety information for **1,6-Heptanediol** is not widely available. However, as with all chemicals, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.



Conclusion

1,6-Heptanediol is a simple, bifunctional molecule with well-defined chemical and physical properties. While its primary applications are in polymer science, its characteristics as a long-chain diol present opportunities for its use in pharmaceutical formulations and drug delivery systems. The synthetic route via the reduction of dimethyl pimelate is a reliable method for its laboratory-scale preparation. Further research into its potential as a pharmaceutical excipient and in the development of novel drug delivery platforms is warranted.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 1,6-Heptanediol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088102#molecular-structure-of-1-6-heptanediol]

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